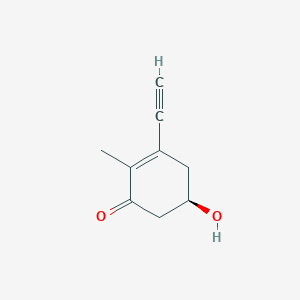
2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) is a chemical compound that belongs to the class of enones. It is a yellowish liquid with a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) is not fully understood. However, studies have shown that it may inhibit the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and possess antifungal and antibacterial properties. Additionally, it has also been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) in lab experiments is its potential as a candidate for anticancer drugs. It has also shown promising results in reducing inflammation and possessing antifungal and antibacterial properties. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to some normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI). One of the significant directions is the development of new drugs based on this compound. It may also be studied further for its potential applications in reducing inflammation, treating fungal and bacterial infections, and protecting cells from oxidative damage. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full potential. Finally, more studies are needed to determine the toxicity of this compound and its potential side effects in humans.
Conclusion:
In conclusion, 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) involves the reaction of 3-methyl-2-cyclohexen-1-one with propargyl bromide in the presence of a base. The reaction yields the desired enone product, which can be purified using various techniques such as column chromatography, recrystallization, or distillation.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) has been extensively studied for its potential applications in various fields. One of the significant applications is in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for anticancer drugs. Additionally, it has also been studied for its anti-inflammatory, antifungal, and antibacterial properties.
Propiedades
Número CAS |
169305-41-3 |
|---|---|
Nombre del producto |
2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)-(9CI) |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
(5R)-3-ethynyl-5-hydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-8(10)5-9(11)6(7)2/h1,8,10H,4-5H2,2H3/t8-/m1/s1 |
Clave InChI |
ZZAFFEKEKLFNKJ-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C[C@H](CC1=O)O)C#C |
SMILES |
CC1=C(CC(CC1=O)O)C#C |
SMILES canónico |
CC1=C(CC(CC1=O)O)C#C |
Sinónimos |
2-Cyclohexen-1-one, 3-ethynyl-5-hydroxy-2-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



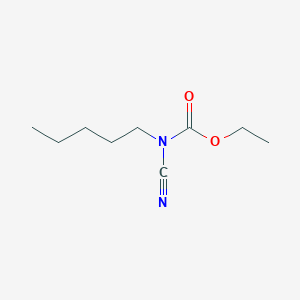
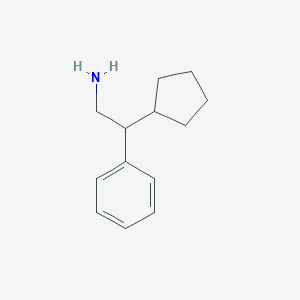
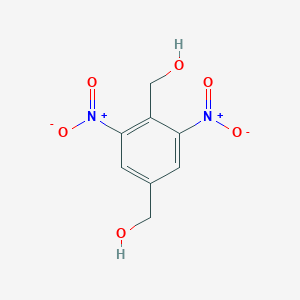
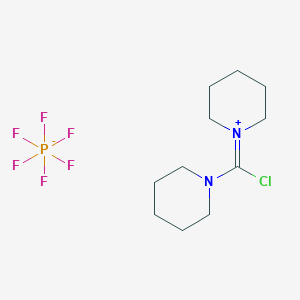
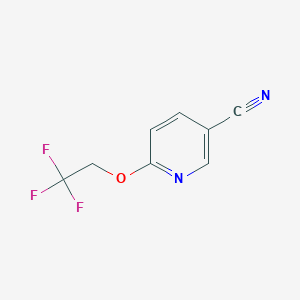
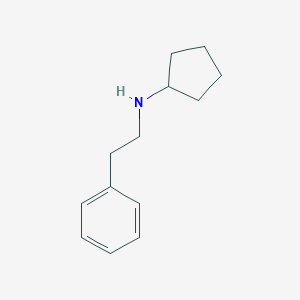
![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)
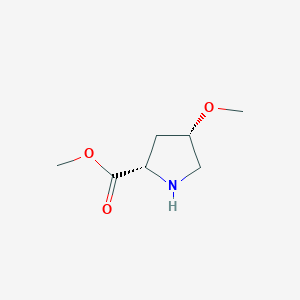
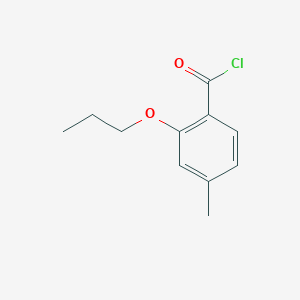
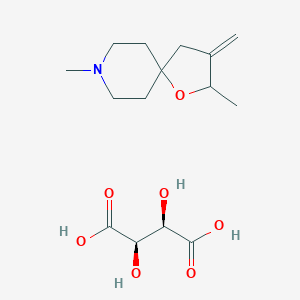
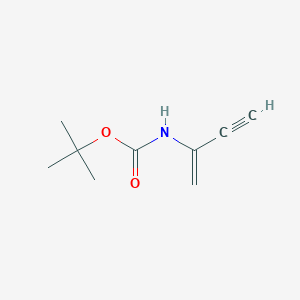
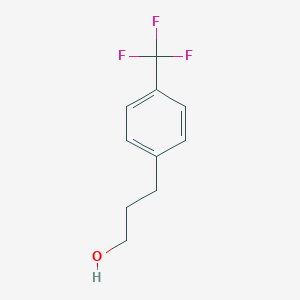
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)